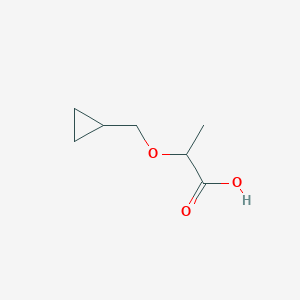
2-(Cyclopropylmethoxy)propanoic acid
説明
2-(Cyclopropylmethoxy)propanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- It’s important to note that this compound contains an indole moiety, which has been associated with diverse biological activities . The indole nucleus is found in several synthetic drug molecules and natural compounds.
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Cellular Effects
Molecular Mechanism
生物活性
2-(Cyclopropylmethoxy)propanoic acid is a unique chemical compound characterized by its cyclopropyl group attached to a propanoic acid backbone. This distinctive structure suggests potential biological activities that merit investigation. Although dedicated research on this compound is limited, existing studies provide insights into its chemical properties, synthesis, and possible applications in pharmacology and synthetic organic chemistry.
- Molecular Formula : CHO
- Structure : The compound features a cyclopropylmethoxy group attached to the second carbon of the propanoic acid chain, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting cyclopropylmethanol with propanoic acid.
- Grignard Reactions : Utilizing Grignard reagents to form the desired structure from simpler precursors.
These methods allow for modifications that could enhance its biological activity or alter its physical properties.
Pharmacodynamics and Pharmacokinetics
Initial studies suggest that this compound may exhibit various biological activities due to its structural characteristics. Research into its pharmacodynamics and pharmacokinetics is crucial for understanding how this compound interacts with biological systems. Key areas of focus include:
- Metabolic Pathways : Investigating how the compound is metabolized in vivo.
- Receptor Interactions : Potential binding to specific receptors which may mediate its effects.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propionic Acid | Straight-chain fatty acid | Commonly used as a preservative and antifungal agent |
| 3-(Cyclohexylmethoxy)propanoic Acid | Cycloalkane derivative | Exhibits different sterics due to larger ring size |
| 2-(Isobutoxy)propanoic Acid | Branched ether | Different solubility characteristics due to branching |
| 2-(Phenoxymethyl)propanoic Acid | Aromatic ether | Potentially exhibits different biological activities |
The presence of the cyclopropyl group in this compound may enhance its lipophilicity and alter interaction profiles with biological targets compared to these similar compounds.
Example Study
A study focusing on carboxylic acids demonstrated their ability to influence cytokine production in models of allergic inflammation. These findings suggest that this compound could similarly affect immune pathways, warranting further investigation into its potential therapeutic uses .
特性
IUPAC Name |
2-(cyclopropylmethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)10-4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKVYIQMSMWXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















